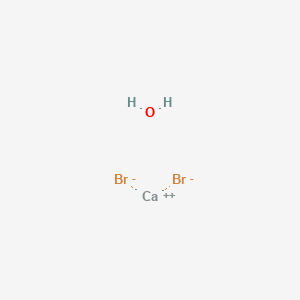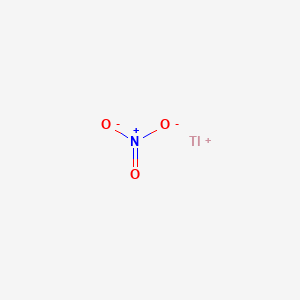
calcium;dibromide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bromide hydrate is a chemical compound with the formula CaBr₂·xH₂O. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a component in drilling fluids for the oil and gas industry, as well as in medicine and photography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium bromide hydrate can be synthesized by reacting calcium oxide or calcium carbonate with hydrobromic acid. The reaction typically involves the following steps:
Reaction with Calcium Oxide: [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} ]
Reaction with Calcium Carbonate: [ \text{CaCO}_3 + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, calcium bromide hydrate is produced by dissolving calcium bromide in water and then allowing the solution to crystallize. The crystallization process can be controlled to produce hydrates with varying amounts of water, such as the dihydrate or hexahydrate forms .
Chemical Reactions Analysis
Types of Reactions: Calcium bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: When heated in the presence of oxygen, calcium bromide can decompose to form calcium oxide and bromine gas. [ 2\text{CaBr}_2 + \text{O}_2 \rightarrow 2\text{CaO} + 2\text{Br}_2 ]
Substitution: Calcium bromide can react with other halides to form different calcium halides. [ \text{CaBr}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{Br}_2 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to facilitate oxidation reactions.
Halogens: Chlorine or other halogens can be used in substitution reactions.
Major Products:
Calcium Oxide: Formed during oxidation reactions.
Calcium Chloride: Formed during substitution reactions with chlorine.
Scientific Research Applications
Calcium bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of bromide ions.
Medicine: Utilized in neuroses medication and as a sedative.
Mechanism of Action
The mechanism of action of calcium bromide hydrate involves its dissociation into calcium and bromide ions in aqueous solutions. These ions can interact with various molecular targets and pathways:
Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and neurotransmitter release.
Bromide Ions: Act as central nervous system depressants, which is why calcium bromide is used in neuroses medication.
Comparison with Similar Compounds
Calcium Chloride (CaCl₂): Similar in structure but contains chloride ions instead of bromide ions.
Calcium Iodide (CaI₂): Contains iodide ions and is used in similar applications as calcium bromide.
Magnesium Bromide (MgBr₂): Contains magnesium instead of calcium and is used in similar industrial applications.
Uniqueness: Calcium bromide hydrate is unique due to its high solubility in water and its specific applications in the oil and gas industry as a component of drilling fluids. Its ability to form stable hydrates also makes it valuable in various scientific research applications .
Properties
IUPAC Name |
calcium;dibromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Ca.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMKEZBQFUTOQC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ca+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CaH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71626-99-8 |
Source


|
| Record name | Calcium bromide, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7799271.png)





![sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799323.png)
![rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide](/img/structure/B7799331.png)


